
1-(2-Furyl)-3-methyl-1,2-butanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Furyl)-3-methyl-1,2-butanediol is an organic compound featuring a furan ring, a methyl group, and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)-3-methyl-1,2-butanediol can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with methyl vinyl ketone under acidic conditions, followed by reduction with sodium borohydride. Another method includes the cyclization of 2-vinylfuran with formaldehyde and subsequent reduction.
Industrial Production Methods: Industrial production of this compound typically involves the use of biomass-derived furans. The process includes the catalytic hydrogenation of furfural, followed by selective functionalization to introduce the methyl and hydroxyl groups.
化学反应分析
Types of Reactions: 1-(2-Furyl)-3-methyl-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: Formation of 1-(2-Furyl)-3-methyl-1,2-butanone.
Reduction: Formation of 1-(2-Furyl)-3-methylbutane.
Substitution: Formation of 1-(2-Furyl)-3-methyl-1,2-dichlorobutane.
科学研究应用
1-(2-Furyl)-3-methyl-1,2-butanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Furyl)-3-methyl-1,2-butanediol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes.
相似化合物的比较
Furfural: An aldehyde derived from the dehydration of sugars, used as a precursor for various furan-based chemicals.
5-Hydroxymethylfurfural: A derivative of furfural with a hydroxymethyl group, used in the production of biofuels and bioplastics.
Furfuryl Alcohol: A primary alcohol derived from furfural, used in the manufacture of resins and polymers.
Uniqueness: 1-(2-Furyl)-3-methyl-1,2-butanediol is unique due to its specific structural features, including the presence of both a furan ring and two hydroxyl groups
属性
CAS 编号 |
21221-66-9 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
1-(furan-2-yl)-3-methylbutane-1,2-diol |
InChI |
InChI=1S/C9H14O3/c1-6(2)8(10)9(11)7-4-3-5-12-7/h3-6,8-11H,1-2H3 |
InChI 键 |
PERKXPFCOVDSKA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(C1=CC=CO1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
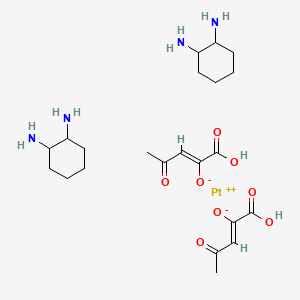
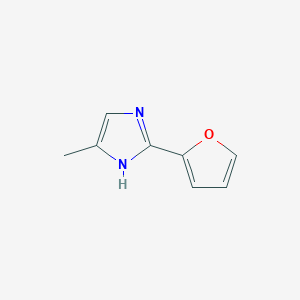
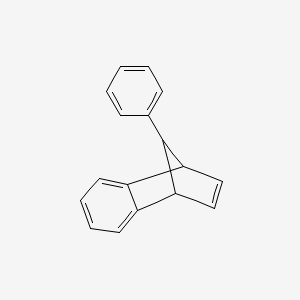
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
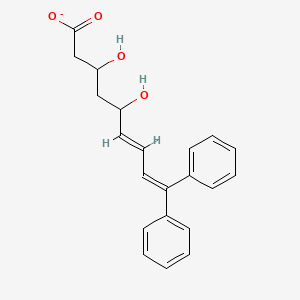
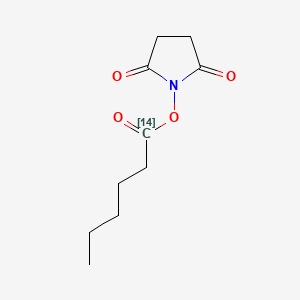
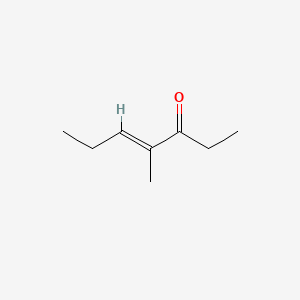
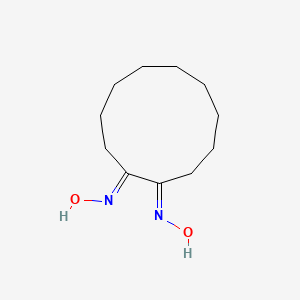
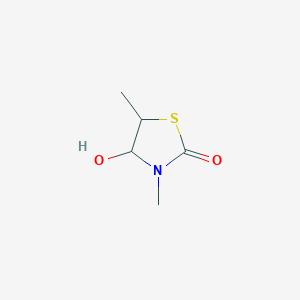
![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)


